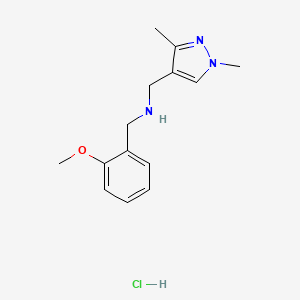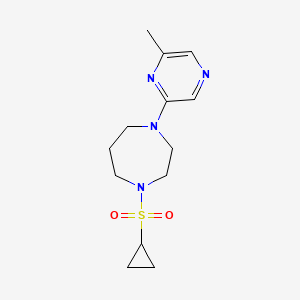![molecular formula C17H19BrFN3O2 B15116018 2-({1-[(5-Bromo-2-methoxyphenyl)methyl]piperidin-4-yl}oxy)-5-fluoropyrimidine](/img/structure/B15116018.png)
2-({1-[(5-Bromo-2-methoxyphenyl)methyl]piperidin-4-yl}oxy)-5-fluoropyrimidine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-({1-[(5-Bromo-2-methoxyphenyl)methyl]piperidin-4-yl}oxy)-5-fluoropyrimidine is a complex organic compound that has garnered interest in various fields of scientific research. This compound features a unique structure that includes a brominated methoxyphenyl group, a piperidine ring, and a fluoropyrimidine moiety. Its multifaceted structure allows it to participate in a variety of chemical reactions, making it a valuable subject of study in organic chemistry and related disciplines.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 2-({1-[(5-Bromo-2-methoxyphenyl)methyl]piperidin-4-yl}oxy)-5-fluoropyrimidine typically involves multiple steps, starting with the preparation of the brominated methoxyphenyl precursor. This precursor is then reacted with piperidine under controlled conditions to form the intermediate compound. The final step involves the introduction of the fluoropyrimidine group through a nucleophilic substitution reaction. The reaction conditions often require the use of specific catalysts and solvents to ensure high yield and purity.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale batch reactors where the reaction conditions are meticulously controlled. The use of automated systems for monitoring temperature, pressure, and reactant concentrations ensures consistent quality and efficiency. Additionally, purification techniques such as recrystallization and chromatography are employed to isolate the final product.
Analyse Chemischer Reaktionen
Types of Reactions
2-({1-[(5-Bromo-2-methoxyphenyl)methyl]piperidin-4-yl}oxy)-5-fluoropyrimidine can undergo various types of chemical reactions, including:
Oxidation: The methoxy group can be oxidized to form corresponding aldehydes or acids.
Reduction: The bromine atom can be reduced to a hydrogen atom, altering the compound’s reactivity.
Substitution: The bromine atom can be substituted with other functional groups, such as hydroxyl or amino groups.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate for oxidation, reducing agents like lithium aluminum hydride for reduction, and nucleophiles like sodium hydroxide for substitution reactions. The reaction conditions, such as temperature and solvent choice, are tailored to optimize the yield and selectivity of the desired products.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the methoxy group can yield methoxybenzaldehyde, while substitution of the bromine atom can produce a variety of derivatives with different functional groups.
Wissenschaftliche Forschungsanwendungen
2-({1-[(5-Bromo-2-methoxyphenyl)methyl]piperidin-4-yl}oxy)-5-fluoropyrimidine has several applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex molecules.
Biology: The compound’s unique structure allows it to interact with biological macromolecules, making it useful in the study of enzyme inhibition and receptor binding.
Industry: Used in the development of new materials with specific properties, such as polymers and coatings.
Wirkmechanismus
The mechanism of action of 2-({1-[(5-Bromo-2-methoxyphenyl)methyl]piperidin-4-yl}oxy)-5-fluoropyrimidine involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, altering their activity and leading to various biological effects. The fluoropyrimidine moiety is particularly important for its ability to participate in hydrogen bonding and other interactions that stabilize the compound’s binding to its target.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
2-({1-[(5-Bromo-2-methoxyphenyl)methyl]piperidin-4-yl}oxy)-5-chloropyrimidine: Similar structure but with a chlorine atom instead of fluorine.
2-({1-[(5-Bromo-2-methoxyphenyl)methyl]piperidin-4-yl}oxy)-5-iodopyrimidine: Contains an iodine atom instead of fluorine.
Uniqueness
The presence of the fluorine atom in 2-({1-[(5-Bromo-2-methoxyphenyl)methyl]piperidin-4-yl}oxy)-5-fluoropyrimidine imparts unique properties, such as increased electronegativity and the ability to form strong hydrogen bonds. These characteristics can enhance the compound’s reactivity and binding affinity, making it a valuable tool in various research applications.
Eigenschaften
Molekularformel |
C17H19BrFN3O2 |
|---|---|
Molekulargewicht |
396.3 g/mol |
IUPAC-Name |
2-[1-[(5-bromo-2-methoxyphenyl)methyl]piperidin-4-yl]oxy-5-fluoropyrimidine |
InChI |
InChI=1S/C17H19BrFN3O2/c1-23-16-3-2-13(18)8-12(16)11-22-6-4-15(5-7-22)24-17-20-9-14(19)10-21-17/h2-3,8-10,15H,4-7,11H2,1H3 |
InChI-Schlüssel |
SQQLXZUSKRXUFY-UHFFFAOYSA-N |
Kanonische SMILES |
COC1=C(C=C(C=C1)Br)CN2CCC(CC2)OC3=NC=C(C=N3)F |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![4-[({2-Cyclopropylimidazo[1,2-b]pyridazin-6-yl}oxy)methyl]-1-(3,3-difluorocyclobutanecarbonyl)piperidine](/img/structure/B15115937.png)
![1,5-dimethyl-3-(5-{2-methyl-5H,6H,7H-cyclopenta[d]pyrimidin-4-yl}-octahydropyrrolo[3,4-c]pyrrole-2-carbonyl)-1H-pyrazole](/img/structure/B15115938.png)
![2-Tert-butyl-4-ethyl-6-{4-[6-(trifluoromethyl)pyrimidin-4-yl]piperazin-1-yl}pyrimidine](/img/structure/B15115956.png)
![3-(difluoromethyl)-1-methyl-N-[(pyridin-3-yl)methyl]-1H-pyrazole-4-carboxamide](/img/structure/B15115962.png)


![2-(4-ethoxyphenyl)-N-[1-(pyridin-2-yl)azetidin-3-yl]acetamide](/img/structure/B15115981.png)
![N-{[1-(5-chloropyrimidin-2-yl)piperidin-4-yl]methyl}-6-cyclopropyl-5-fluoro-N-methylpyrimidin-4-amine](/img/structure/B15115988.png)
![3,5-dimethyl-N-[(4-methyl-1,3-thiazol-5-yl)methyl]aniline](/img/structure/B15115992.png)
![4-{5-[(5-Cyclopropyl-1,2-oxazol-3-yl)methyl]-octahydropyrrolo[3,4-c]pyrrol-2-yl}-6-ethyl-5-fluoropyrimidine](/img/structure/B15115994.png)
![4-{1-[(4-Chlorophenyl)methyl]piperidine-3-carbonyl}morpholine](/img/structure/B15116002.png)
![N-[(5-methyl-1,2-oxazol-3-yl)methyl]aniline](/img/structure/B15116006.png)
![N-cyclopropyl-4-{2-methylpyrido[3,4-d]pyrimidin-4-yl}morpholine-2-carboxamide](/img/structure/B15116009.png)
![2-Cyclopropyl-4-(4-{[(5-fluoro-2,6-dimethylpyrimidin-4-yl)oxy]methyl}piperidin-1-yl)pyrimidine](/img/structure/B15116022.png)
